Thieno[2,3-f]benzofuran-4,8-dione
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Overview
Description
Thieno[2,3-f]benzofuran-4,8-dione is an organic compound characterized by a fused ring structure combining thiophene and benzofuran moieties. This compound has garnered significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-f]benzofuran-4,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of N,N-diethylfuran-3-carboxamide, which is then subjected to cyclization and oxidation reactions. The process involves the use of reagents such as phosphorus oxychloride (POCl3) and tin(II) chloride dihydrate under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-f]benzofuran-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties
Properties
Molecular Formula |
C10H4O3S |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
thieno[2,3-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C10H4O3S/c11-7-6-2-4-14-10(6)8(12)5-1-3-13-9(5)7/h1-4H |
InChI Key |
DOKKOTQAFGOORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)C3=C(C2=O)C=CS3 |
Origin of Product |
United States |
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